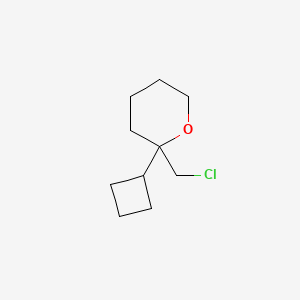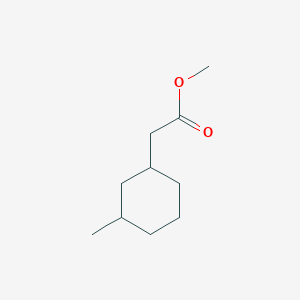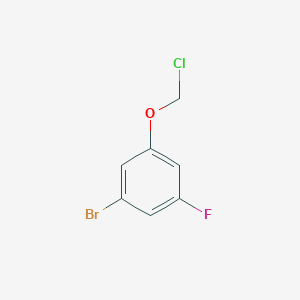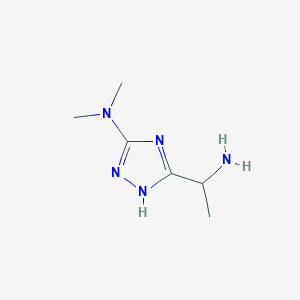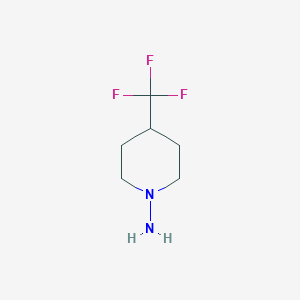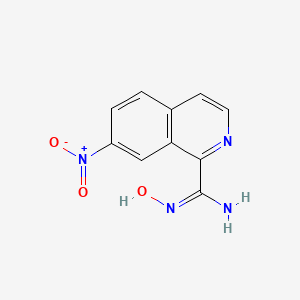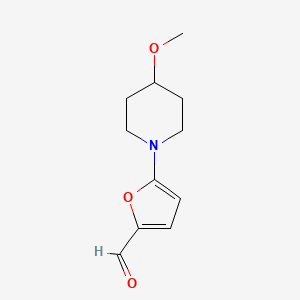![molecular formula C12H18O3 B13186572 Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13186572.png)
Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈O₃. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of an oxirane (epoxide) ring and a carboxylate ester group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as m-chloroperbenzoic acid (mCPBA).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the annulation and epoxidation steps to ensure high yield and purity. The esterification step can be carried out in large batch reactors with efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: mCPBA for epoxidation.
Reduction: LiAlH₄ for ester reduction.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the ester group.
Substituted Epoxides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Medicinal Chemistry: The unique spiro structure is valuable for designing bioactive molecules with potential therapeutic effects.
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as high strength and flexibility.
Mecanismo De Acción
The mechanism of action of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new bonds and functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: This compound also features a spiro structure with an oxirane ring but differs in the bicyclic system and substituents.
Bicyclo[2.1.1]hexane Derivatives: These compounds have a different bicyclic core but share similar synthetic routes and applications.
Uniqueness
Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 2'-propan-2-ylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-7(2)12(10(13)14-3)11(15-12)5-4-8-6-9(8)11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
VWXYUQHYMSMREH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2(O1)CCC3C2C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


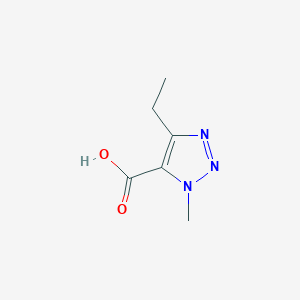


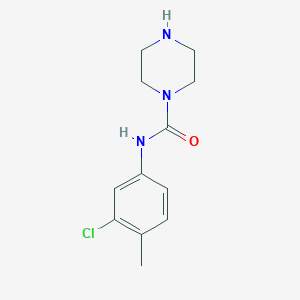
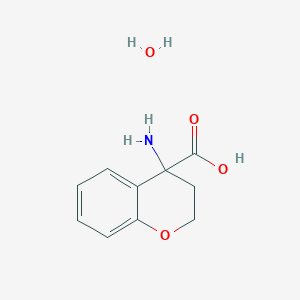
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
